Methyl 4-(thiomorpholin-3-yl)benzoate
Description
Methyl 4-(thiomorpholin-3-yl)benzoate is a benzoate ester derivative featuring a thiomorpholine moiety attached to the para-position of the benzene ring. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, distinguishes this compound from morpholine (oxygen instead of sulfur) and piperazine (two nitrogen atoms).
The thiomorpholine group introduces unique electronic and steric properties due to sulfur’s polarizability and larger atomic radius compared to oxygen or nitrogen. This may enhance lipophilicity, influencing solubility and membrane permeability, which are critical for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
methyl 4-thiomorpholin-3-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-12(14)10-4-2-9(3-5-10)11-8-16-7-6-13-11/h2-5,11,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPADCDJLBYQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CSCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(thiomorpholin-3-yl)benzoate typically involves the following steps:
Formation of Thiomorpholine: Thiomorpholine is synthesized by reacting ethylene glycol with thiourea in the presence of a strong acid catalyst.
Bromination: The thiomorpholine is then brominated to introduce a bromine atom at the desired position.
Nucleophilic Substitution: The brominated thiomorpholine undergoes nucleophilic substitution with 4-aminobenzoic acid to form the intermediate compound.
Esterification: Finally, the intermediate compound is esterified with methanol to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(thiomorpholin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiomorpholine ring to a sulfoxide or sulfone.
Reduction: Reduction reactions can reduce the thiomorpholine ring to a thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the ester group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Methyl 4-(thiomorpholin-3-yl)benzoate has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(thiomorpholin-3-yl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : Thiomorpholine derivatives may be synthesized via Buchwald-Hartwig coupling or thiomorpholine hydrochloride reactions, analogous to piperazine derivatives in .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., halogens) on aromatic rings enhance stability and binding affinity.
- Sulfur in thiomorpholine improves lipophilicity but may require stabilization strategies (e.g., prodrug formulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
